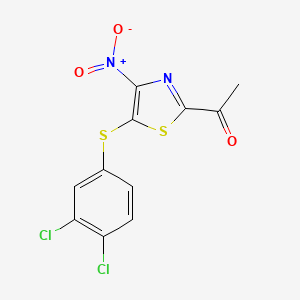
1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,4-dichlorophenyl group, a nitro group, and a thioether linkage, making it a molecule of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone typically involves multiple steps. One common method includes the condensation of 3,4-dichlorothiophenol with 2-bromo-4-nitroacetophenone under basic conditions to form the thioether linkage. This is followed by cyclization with thiourea to form the thiazole ring. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .
Analyse Chemischer Reaktionen
1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.
Wirkmechanismus
The mechanism of action of 1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components. The thiazole ring can interact with enzymes and proteins, inhibiting their function. The compound’s ability to form covalent bonds with nucleophiles makes it effective in disrupting biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1-(3,4-Dichlorophenyl)ethanone thiosemicarbazone: This compound also contains a 3,4-dichlorophenyl group and a thioether linkage but differs in its functional groups and overall structure.
2-(3,4-Dichlorophenyl)-1,3-thiazole: This compound shares the thiazole ring and dichlorophenyl group but lacks the nitro group and ethanone moiety.
4-(2,5-Dichlorothienyl)-1,3-thiazole: This compound has a similar thiazole ring structure but differs in the position and type of substituents.
Eigenschaften
Molekularformel |
C11H6Cl2N2O3S2 |
|---|---|
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
1-[5-(3,4-dichlorophenyl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C11H6Cl2N2O3S2/c1-5(16)10-14-9(15(17)18)11(20-10)19-6-2-3-7(12)8(13)4-6/h2-4H,1H3 |
InChI-Schlüssel |
XEOMMTDMEYJPOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=C(S1)SC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















